molecular formula C12H14N4O2 B2833062 N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 887891-98-7

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No. B2833062
CAS RN: 887891-98-7
M. Wt: 246.27
InChI Key: YHFPRVNXOKRGIC-UHFFFAOYSA-N
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Description

“N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . The “pentanamide” part suggests a five-carbon aliphatic chain with an amide functional group at one end .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and oxadiazole rings, and the attachment of the pentanamide chain. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the pentanamide chain. The presence of the nitrogen in the pyridine and oxadiazole rings would likely result in these parts of the molecule being planar. The pentanamide chain would likely have a more flexible structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. The pyridine ring is basic and can participate in various reactions involving electrophilic substitution . The oxadiazole ring can participate in reactions with nucleophiles . The amide group can participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could include further studies to determine its properties, potential uses, and safety profile .

properties

IUPAC Name

N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-3-7-10(17)14-12-16-15-11(18-12)9-6-4-5-8-13-9/h4-6,8H,2-3,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFPRVNXOKRGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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